Ipg-2 trimethylammonium is a fluorescent compound used primarily as a potassium ion indicator in various scientific applications. This compound is characterized by its yellow-green fluorescence, which allows for the detection of potassium ions in biological systems. It is membrane-impermeable, making it suitable for use in lipid membrane-free systems or within liposomes. The compound has a lower affinity for potassium compared to Ipg-4 but higher than Ipg-1, with a dissociation constant of 18 mM .
Ipg-2 trimethylammonium falls under the category of fluorescent probes, specifically designed for intracellular potassium detection. It is classified as a potassium indicator due to its ability to selectively bind potassium ions, which results in a measurable change in fluorescence intensity. Its structural formula and chemical properties make it an essential tool in both biochemical and medical research .
The synthesis of Ipg-2 trimethylammonium typically involves several steps:
Ipg-2 trimethylammonium has a complex molecular structure characterized by its xanthene core and specific functional groups that facilitate potassium ion binding. The compound's molecular formula is C₁₈H₁₈N₃O₃S, and it has distinct spectral properties:
These properties enable its use as a sensitive fluorescent probe for detecting potassium ions in various environments .
Ipg-2 trimethylammonium participates in several chemical reactions:
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for Ipg-2 trimethylammonium involves its interaction with potassium ions. Upon binding to potassium, the compound undergoes a conformational change that alters its fluorescence properties, allowing for quantification of potassium concentration. This interaction is crucial for studies involving ion dynamics within cells, particularly in physiological and pathological contexts .
Ipg-2 trimethylammonium exhibits several notable physical and chemical properties:
These properties make it an effective tool for detecting small changes in potassium concentrations within biological systems .
Ipg-2 trimethylammonium has diverse applications across multiple scientific fields:
The design of IPG-2 TMA (Trimethylammonium-functionalized Xanthene Potassium Indicator) derives from the imperative to achieve selective, real-time monitoring of intracellular K⁺ dynamics. Potassium ions (K⁺) play critical roles in cellular processes such as neurotransmission, apoptosis, and volume regulation, but their detection is challenged by interference from Na⁺ and other physiological cations. The core scaffold of IPG-2 TMA employs a xanthene fluorophore conjugated to a K⁺-selective crown ether moiety, which undergoes conformationally induced fluorescence changes upon ion binding [8]. The theoretical foundation leverages photoinduced electron transfer (PeT) quenching, where K⁺ coordination suppresses PeT, enhancing fluorescence quantum yield. Innovations include the integration of trimethylammonium (TMA) groups to improve aqueous solubility and plasma membrane permeability, addressing limitations of earlier analogs like IPG-1 TMA, which exhibited suboptimal cellular uptake [3] [8]. Multi-agent generative AI frameworks, such as the X-LoRA-Gemma model, have accelerated the identification of optimal fluorophore-ionophore spatial arrangements by simulating energy landscapes and steric constraints [4].
Table 1: Key Design Parameters of IPG-2 TMA
Parameter | IPG-2 TMA | Functional Role |
---|---|---|
Xanthene Core | Diethylamino-substituted | Fluorescence emission (λₑₘ = 515 nm) |
Ionophore | 15-Crown-4-ether | K⁺ selectivity (K_d = 2.8 μM) |
Solubilizing Group | Trimethylammonium | Enhanced membrane permeability |
PeT Modulator | Benzothiazole | K⁺-dependent fluorescence switching |
Systematic SAR studies reveal that electron-donating substituents at the xanthene C2' position significantly enhance K⁺-induced fluorescence response. Methylation at C2' (R₁ in Table 2) increases quantum yield by 47% compared to unsubstituted analogs, while bulkier groups (e.g., ethyl) induce steric clashes with the crown ether, reducing binding affinity by 60% [1] [7]. Conversely, C3' methylation (R₂) minimally affects K⁺ sensitivity but improves photostability by mitigating oxidative degradation. The TMA group’s placement is critical: N-alkylation beyond trimethyl (e.g., triethyl) diminishes cellular uptake due to increased hydrophobicity, validated via log P calculations (Δlog P = +1.2) [3]. Fluorination at the benzothiazole PeT modulator (R₃) further augments K⁺ selectivity over Na⁺ by 12-fold, attributed to enhanced electrostatic interactions within the binding pocket [7].
Table 2: SAR of Xanthene Derivatives
Substituent Position | Modification | K⁺ Affinity (K_d, μM) | Quantum Yield | Cellular Uptake |
---|---|---|---|---|
R₁ (C2') | -H | 5.2 | 0.18 | +++ |
R₁ (C2') | -CH₃ | 2.8 | 0.42 | ++++ |
R₁ (C2') | -C₂H₅ | 8.1 | 0.21 | ++ |
R₂ (C3') | -H | 3.0 | 0.38 | ++++ |
R₂ (C3') | -CH₃ | 2.9 | 0.40 | ++++ |
R₃ (Benzothiazole) | -F | 2.5 | 0.45 | +++ |
All-atom molecular dynamics (MD) simulations (200 ns, CHARMM36 force field) in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayer demonstrate that IPG-2 TMA achieves deeper membrane embedding (average depth: 1.8 nm) than IPG-1 TMA (1.2 nm), due to optimized hydrophobic matching of its alkyl chains [8]. The TMA group of IPG-2 TMA forms stable salt bridges with lipid phosphate moieties, reducing lateral diffusion (D = 0.08 μm²/s) compared to IPG-1 TMA (D = 0.14 μm²/s), which correlates with reduced off-target localization. Crucially, K⁺ binding induces a conformational lock in IPG-2 TMA, where the crown ether contracts by 0.3 nm, stabilizing the fluorophore in a planar configuration that maximizes fluorescence output. Coarse-grained MD free energy profiles confirm a 3.2 kcal/mol preference for IPG-2 TMA partitioning into gel-phase membranes, explaining its superior retention in ordered cellular compartments (e.g., endoplasmic reticulum) [8].
Table 3: MD Simulation Metrics for IPG Indicators
Parameter | IPG-2 TMA | IPG-1 TMA | Change (%) |
---|---|---|---|
Membrane Embedding Depth | 1.8 nm | 1.2 nm | +50% |
K⁺ Binding Distance | 2.65 Å | 3.10 Å | -14.5% |
Lateral Diffusion (D) | 0.08 μm²/s | 0.14 μm²/s | -43% |
Fluorophore Tilt Angle | 12° | 28° | -57% |
QM/MM hybrid calculations (B3LYP/6-31G*:AMBER) elucidate that K⁺ coordination in IPG-2 TMA involves multidentate interactions with crown ether oxygens, yielding a binding energy (ΔG) of −8.2 kcal/mol, 1.8 kcal/mol stronger than IPG-1 TMA [2]. The enhanced affinity arises from ligand preorganization due to C2' methylation, which reduces the entropic penalty of binding. Natural population analysis (NPA) charges confirm that K⁺ polarization increases electron density on adjacent benzothiazole, suppressing PeT efficiency by 32%. Noncovalent interaction (NCI) plots reveal cation-π interactions between K⁺ and the xanthene ring (distance: 3.4 Å), contributing 1.3 kcal/mol to stability. QM-derived binding kinetics predict a K⁺ association rate (kₒₙ) of 1.4 × 10⁸ M⁻¹s⁻¹, aligning with experimental microsecond fluorescence recovery [2].
Table 4: QM-Computed Binding Energetics
Interaction Type | Energy Contribution (kcal/mol) | Structural Determinant |
---|---|---|
Crown Ether–K⁺ Electrostatic | −6.4 | Optimal cavity size (1.4 Å radius) |
Cation-π (Xanthene–K⁺) | −1.3 | Planar fluorophore conformation |
Solvent Reorganization | +0.8 | Desolvation penalty |
Total ΔG | −8.2 |
Machine learning models (e.g., SARpy) trained on 614 unique compounds predict IPG-2 TMA’s subcellular localization using molecular descriptors (log P = −0.9, polar surface area = 85 Ų) and key substructures [3] [5]. The TMA group confers a 68% probability of plasma membrane localization, validated via homology to quaternary ammonium probes. Molecular dynamics-derived permeability coefficients (P_app = 9.7 × 10⁻⁶ cm/s) suggest passive diffusion predominates, while absence of mitochondrial targeting motifs (e.g., triphenylphosphonium) minimizes off-target accumulation. Consensus voting algorithms (PSORTb, Proteome Analyst) indicate nuclear exclusion (probability <5%) due to the crown ether’s size exceeding nuclear pore cutoff [5]. Free energy perturbation (FEP) simulations confirm rapid translocation (t₁/₂ = 18 s) across POPC bilayers, consistent with live-cell imaging data.
Table 5: Predicted Subcellular Localization Probabilities
Compartment | Probability (%) | Key Molecular Feature |
---|---|---|
Plasma Membrane | 68 | Trimethylammonium group |
Cytosol | 22 | Moderate hydrophilicity (log P) |
Lysosomes | 7 | Weak base (pKa = 4.5) |
Nucleus | 3 | Size exclusion (>500 Da) |
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